molecular formula C14H12BrFN2O B4809304 N-(4-bromo-3-methylphenyl)-N'-(4-fluorophenyl)urea

N-(4-bromo-3-methylphenyl)-N'-(4-fluorophenyl)urea

Cat. No.: B4809304
M. Wt: 323.16 g/mol
InChI Key: LNOCPMMGFXQBNY-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a bromine and a methyl group, and the other with a fluorine atom. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with 4-fluoroaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The aromatic rings in N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea can undergo electrophilic and nucleophilic substitution reactions. For example, the bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. Its structural features make it a candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may also find applications in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and specificity towards these targets. The urea functional group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

  • N-(4-bromo-3-methylphenyl)-N’-(4-chlorophenyl)urea
  • N-(4-bromo-3-methylphenyl)-N’-(4-methylphenyl)urea
  • N-(4-bromo-3-methylphenyl)-N’-(4-nitrophenyl)urea

Comparison: N-(4-bromo-3-methylphenyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties. Fluorine is known for its high electronegativity and ability to form strong bonds, which can enhance the stability and reactivity of the compound. Compared to its analogs with different substituents, the fluorinated compound may exhibit distinct reactivity patterns, biological activities, and physicochemical properties.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O/c1-9-8-12(6-7-13(9)15)18-14(19)17-11-4-2-10(16)3-5-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOCPMMGFXQBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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